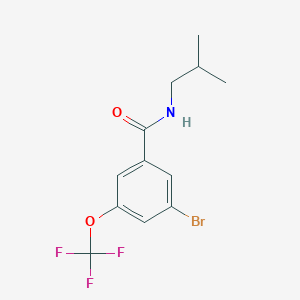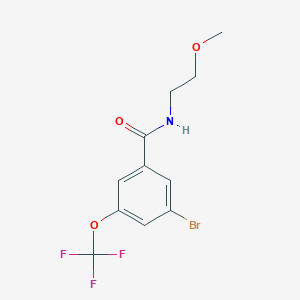
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the ring-closing reaction of a suitable amine with a halogenated compound under basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.
化学反应分析
Types of Reactions
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Azetidin-1-yl(3-substituted-5-(trifluoromethoxy)phenyl)methanone derivatives.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced azetidine derivatives with modified functional groups.
科学研究应用
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Material Science: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and potential as a drug candidate.
作用机制
The mechanism of action of Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.
相似化合物的比较
Similar Compounds
Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Azetidin-1-yl(3-chloro-5-(trifluoromethoxy)phenyl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Aziridin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone: Similar structure but with an aziridine ring instead of an azetidine ring.
Uniqueness
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
属性
IUPAC Name |
azetidin-1-yl-[3-bromo-5-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-4-7(10(17)16-2-1-3-16)5-9(6-8)18-11(13,14)15/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULDJBFSPROSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














